N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine
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Overview
Description
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals The indole ring system is known for its biological activity and is found in various alkaloids, hormones, and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Glycylglycine: The indole derivative is then coupled with glycylglycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the coupling reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in acetic acid.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The glycylglycine component may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-indol-3-yl)carbonyl]glycylglycine: Similar structure but with the indole carbonyl group at the 3-position.
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine: Lacks the additional glycine residue.
Uniqueness
N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine is unique due to its specific combination of an indole moiety and a dipeptide. This structure may confer unique biological properties, such as enhanced binding affinity to certain receptors or enzymes, compared to similar compounds.
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-[[2-[(1-methylindole-5-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O4/c1-17-5-4-9-6-10(2-3-11(9)17)14(21)16-7-12(18)15-8-13(19)20/h2-6H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) |
InChI Key |
YOTZSSREDWJNKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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